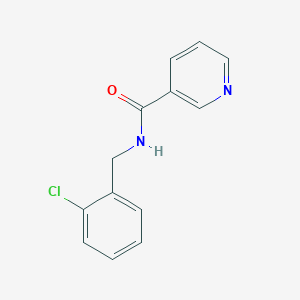

N-(2-chlorobenzyl)nicotinamide

Description

N-(2-Chlorobenzyl)nicotinamide is a nicotinamide derivative featuring a 2-chlorobenzyl substituent attached to the nitrogen atom of the nicotinamide core. This compound belongs to a class of molecules where structural modifications, such as halogenation and substitution patterns, significantly influence biological activity and physicochemical properties. For instance, 2-chlorobenzyl-substituted compounds are frequently explored for enzyme inhibition (e.g., butyrylcholinesterase) and antiviral activity .

Synthesis protocols for such compounds typically involve coupling reactions between 2-chlorobenzyl halides and amines or amides. describes a general method for preparing N-(2-chlorobenzyl) amines using nickel-catalyzed cross-coupling, which could be adapted for nicotinamide derivatives .

Properties

Molecular Formula |

C13H11ClN2O |

|---|---|

Molecular Weight |

246.69 g/mol |

IUPAC Name |

N-[(2-chlorophenyl)methyl]pyridine-3-carboxamide |

InChI |

InChI=1S/C13H11ClN2O/c14-12-6-2-1-4-10(12)9-16-13(17)11-5-3-7-15-8-11/h1-8H,9H2,(H,16,17) |

InChI Key |

CMVTYGCKZFMKMN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)CNC(=O)C2=CN=CC=C2)Cl |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C2=CN=CC=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Butyrylcholinesterase (BChE) Inhibitors

- N-(2-Chlorobenzyl)-N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamide (6k) : IC₅₀ = 42.21 ± 0.25 µM .

- N-(2-Bromoethyl)-N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamide (6d) : IC₅₀ = 45.31 ± 0.17 µM .

- Reference (Eserine) : IC₅₀ = 0.85 ± 0.0001 µM .

Key Insight : The 2-chlorobenzyl group in sulfonamides contributes to moderate BChE inhibition, but bromine substitutions or ethyl spacers slightly reduce potency compared to eserine.

Anti-HIV Nicotinamide Derivatives

- N-(2-Chlorobenzyl)-2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinamide (38): Exhibits dual inhibition of HIV-1 reverse transcriptase (RT).

Antituberculosis Activity

- N-(2-Chlorobenzyl)formamide : Demonstrated activity in Mycobacterium tuberculosis via the microplate Alamar Blue assay, suggesting the 2-chlorobenzyl group enhances antimycobacterial properties .

Physicochemical and Structural Comparisons

Note: *Theoretical values for this compound are calculated based on its structure.

Key Trends :

- Trifluoromethyl Groups : Enhance metabolic stability and electron-withdrawing effects, as seen in compound 38’s anti-HIV activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.